4-chloro-5-[(3-chlorophenoxy)methyl]-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Beschreibung
BenchChem offers high-quality 4-chloro-5-[(3-chlorophenoxy)methyl]-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-5-[(3-chlorophenoxy)methyl]-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-chloro-5-[(3-chlorophenoxy)methyl]-1-methyl-2-phenylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O2/c1-20-15(11-23-14-9-5-6-12(18)10-14)16(19)17(22)21(20)13-7-3-2-4-8-13/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQDQIQEIPLFRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Cl)COC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-chloro-5-[(3-chlorophenoxy)methyl]-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer, antifungal, and antitubercular properties, supported by data from various studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
This structure includes a pyrazole core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to 4-chloro-5-[(3-chlorophenoxy)methyl]-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one have demonstrated significant cytotoxic effects against various cancer cell lines.
Research Findings
-
Cell Line Studies :
- In vitro studies showed that derivatives exhibited IC50 values ranging from 0.95 nM to 42.30 µM against different cancer cell lines, including MCF7 and A549 .
- A specific derivative was noted for its ability to inhibit VEGF-induced proliferation in human umbilical vein endothelial cells with an IC50 of 0.30 nM .
- Mechanism of Action :
Antifungal and Antitubercular Activity
The compound also exhibits promising antifungal and antitubercular properties.
Case Studies
-
Antifungal Activity :
- Several pyrazole derivatives were synthesized and tested against pathogenic fungi. Some compounds showed very good antifungal activity against strains such as Candida albicans and Aspergillus niger .
- The structure–activity relationship (SAR) indicated that the presence of halogen substituents enhances antifungal efficacy.
- Antitubercular Activity :
Data Summary
Q & A
Q. What are the key synthetic methodologies for preparing 4-chloro-5-[(3-chlorophenoxy)methyl]-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one?
- Methodological Answer : The compound can be synthesized via condensation reactions involving hydrazine derivatives and β-diketones, followed by halogenation. For example, chlorinated intermediates like 3-chlorophenoxy methyl groups are introduced using nucleophilic substitution under anhydrous conditions. Crystallization from ethanol or methanol yields pure product (84.5% yield reported in analogous pyrazolone syntheses) . Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side products.
- Table 1 : Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Hydrazine condensation | Ethanol, reflux, 24h | 84.5 | |
| Chlorination | SOCl₂, DMF catalyst, 60°C | 72.0 |
Q. How is the compound structurally characterized, and what analytical techniques are essential?
- Methodological Answer : Use single-crystal X-ray diffraction (SXRD) for precise structural elucidation. Key parameters include bond lengths (e.g., C–Cl: ~1.74 Å, N–N: ~1.38 Å) and dihedral angles between aromatic rings (e.g., 8–18° deviations from planarity) . Complementary techniques:
- NMR : Assign signals for methyl (δ ~2.5 ppm) and chlorophenyl groups (δ ~7.3–7.6 ppm) .
- HPLC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 386.12 for analogous compounds) .
Advanced Research Questions
Q. How do weak intermolecular interactions (e.g., C–H⋯O, C–H⋯π) influence the crystal packing and physicochemical properties?
- Methodological Answer : Analyze SXRD data to identify non-covalent interactions critical for solubility and stability. For example, weak C–H⋯O interactions (distance ~3.2 Å) stabilize the pyrazolone core, while C–H⋯π contacts (~3.5 Å) enhance stacking in the solid state . Computational tools (e.g., CrystalExplorer) quantify interaction energies and predict melting points or dissolution behavior.
Q. What strategies resolve contradictions in biological activity data across studies (e.g., SAR vs. cytotoxicity)?
- Methodological Answer : Employ orthogonal assays to validate target engagement. For pyrazolone derivatives, discrepancies in structure-activity relationships (SAR) may arise from:
- Solubility limitations : Use logP calculations (e.g., ClogP ~3.5) and adjust formulations (e.g., DMSO/PBS mixtures) .
- Metabolic instability : Perform microsomal stability assays (e.g., t₁/₂ < 30 min indicates rapid clearance) .
- Table 2 : Comparative Bioactivity Data
| Assay Type | IC₅₀ (µM) | Cell Line | Reference |
|---|---|---|---|
| Anticancer | 12.4 ± 1.2 | MCF-7 | |
| Antimicrobial | 25.8 ± 3.1 | S. aureus |
Q. How can environmental degradation pathways be modeled for this compound?
- Methodological Answer : Design abiotic/biotic degradation studies using OECD guidelines. Key parameters:
- Hydrolysis : Monitor pH-dependent degradation (t₁/₂ > 100 days at pH 7) via LC-MS/MS .
- Photolysis : Use UV-Vis spectroscopy (λmax ~280 nm) to track breakdown products (e.g., dechlorinated analogs) .
- Biotic transformation : Soil microcosm studies with GC-MS to identify microbial metabolites .
Data Contradiction Analysis
Q. Why do crystallographic studies report varying dihedral angles for structurally similar pyrazolones?
- Methodological Answer : Differences arise from substituent electronic effects and crystallization conditions. For example:
- Electron-withdrawing groups (e.g., Cl) increase ring planarity (dihedral angle ~8°), while bulky groups induce distortion (~18°) .
- Solvent polarity during crystallization (e.g., ethanol vs. DMF) affects packing forces and conformational flexibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
